Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 1-isopropyl-1H-imidazole-4-carboxylate is a chemical compound with the CAS Number: 1260793-84-7 . It has a molecular weight of 182.22 . It is a solid at room temperature and is stored in a refrigerator . The compound is an ethyl ester of 1-isopropyl-1H-imidazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H14N2O2/c1-4-13-9(12)8-5-11(6-10-8)7(2)3/h5-7H,4H2,1-3H3
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 182.22 . The compound is an ethyl ester of 1-isopropyl-1H-imidazole-4-carboxylate .Scientific Research Applications
Synthesis and Molecular Structure Studies :
- Ethyl 1-methyl-4-(β-D-ribofuranosylamino)imidazole-5-carboxylate was synthesized, demonstrating the potential of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate derivatives in nucleoside analogues synthesis (Ewing et al., 1995).
- The study of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate led to a better understanding of its crystal structure and molecular interactions (Hai-qiang Wu et al., 2005).
- Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates were analyzed for their hydrogen-bonded supramolecular structures (Costa et al., 2007).
Chemical Reactions and Synthesis Techniques :
- A method for synthesizing Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate was developed, showcasing its application as a key intermediate in pharmaceuticals (Shen Zheng-rong, 2007).
- Research on ethyl 5-chloroimidazole-4-carboxylate focused on its potential as an intermediate in the synthesis of histamine H2-receptor antagonists (Brown et al., 1980).
- The synthesis of various substituted 1,2,4-oxadiazol-5(4H)-ones using ethyl imidazole-1-carboxylate highlighted its role as a novel carbonylating agent, with implications in anti-mycobacterial activities (IndrasenaReddy et al., 2017).
Biochemical and Molecular Interaction Studies :
- Research on the solvation process of imidazole compounds, including ethyl imidazole derivatives, provided insights into solute-solvent interactions through calorimetry and NMR studies (Herrera-Castro & Torres, 2019).
- Studies on 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives, related to this compound, focused on their β-glucuronidase inhibitory activity, providing a biological perspective (Salar et al., 2017).
Safety and Hazards
Ethyl 1-isopropyl-1H-imidazole-4-carboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Ethyl 1-isopropyl-1H-imidazole-4-carboxylate is a derivative of imidazole . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its therapeutic effects.
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could be influenced .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Based on the known activities of imidazole derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels .
Properties
IUPAC Name |
ethyl 1-propan-2-ylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-11(6-10-8)7(2)3/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGPLBRMRXBYOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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